REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([OH:10])=O)=[CH:5][CH:4]=1.CN(C=O)C.S(Cl)([Cl:18])=O>>[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([Cl:18])=[O:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The excess thionyl chloride was then distilled off under vacuum
|
Type
|
DISTILLATION
|
Details
|
The crude product (ca. 18 g brownish oil) was quickly distilled
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(S1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |